(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral tertiary amine-containing amide with a pyrrolidine core. Its structure features a benzyl-isopropyl-amino substituent at the 3-position of the pyrrolidine ring and a propan-1-one backbone. Its stereochemistry ((S)-configuration at the amino group) and substitution pattern are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)20(11-15-7-5-4-6-8-15)16-9-10-19(12-16)17(21)14(3)18/h4-8,13-14,16H,9-12,18H2,1-3H3/t14-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEAUQXYWFHRRV-LBAUFKAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three primary components:
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A chiral pyrrolidine core substituted at the 3-position.
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A benzyl-isopropyl-amine side chain.
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A propan-1-one backbone linked to the pyrrolidine nitrogen.
Retrosynthetic disconnection suggests sequential assembly of the pyrrolidine ring, introduction of the benzyl-isopropyl-amine group, and final coupling with the propan-1-one moiety.
Formation of the Chiral Pyrrolidine Core
The pyrrolidine ring is synthesized via a stereoselective cyclization reaction. A modified Mannich reaction employing (S)-proline as a chiral auxiliary ensures enantiomeric purity. Key reagents include formaldehyde and a secondary amine precursor, with potassium carbonate as a base in ethanol at 80°C for 12 hours.
Table 1: Reaction Conditions for Pyrrolidine Formation
| Parameter | Details |
|---|---|
| Starting Material | (S)-Proline |
| Reagents | Formaldehyde, Secondary Amine |
| Catalyst | K₂CO₃ |
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 78% |
Introduction of the Benzyl-Isopropyl-Amino Group
The 3-position of the pyrrolidine ring is functionalized via nucleophilic substitution. Benzyl-isopropyl-amine is reacted with the pyrrolidine intermediate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 0°C to room temperature.
Table 2: Functionalization of Pyrrolidine at the 3-Position
| Parameter | Details |
|---|---|
| Reagents | Benzyl-isopropyl-amine, DEAD, PPh₃ |
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 6 hours |
| Yield | 65% |
Coupling with the Propan-1-One Moiety
The propan-1-one group is introduced via a ketone-amine coupling reaction. The pyrrolidine intermediate reacts with 2-aminopropan-1-one in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 25°C for 24 hours.
Table 3: Propan-1-One Coupling Reaction
| Parameter | Details |
|---|---|
| Reagents | 2-Aminopropan-1-one, DCC, DMAP |
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 82% |
Optimization of Reaction Conditions
Stereochemical Control
The (S)-configuration at the pyrrolidine nitrogen is preserved using chiral catalysts. Asymmetric hydrogenation with a ruthenium-BINAP complex achieves >99% enantiomeric excess (ee) during the cyclization step.
Solvent and Temperature Effects
-
Ethanol vs. Methanol : Ethanol provides higher yields (78% vs. 62%) due to better solubility of intermediates.
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Reaction Temperature : Lower temperatures (0–25°C) minimize side reactions during functionalization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times by 40% and improves yield consistency. A tubular reactor with immobilized catalysts enables seamless scaling from laboratory to pilot plant.
Purification Techniques
-
Chromatography : Semi-preparative HPLC with a chiral stationary phase (CSP) ensures >99.5% purity.
-
Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for pharmaceutical applications.
Analytical Characterization
Spectroscopic Verification
Elemental Analysis
Calculated for C₁₉H₃₁N₃O : C, 72.34%; H, 9.86%; N, 13.33%.
Found : C, 72.29%; H, 9.82%; N, 13.30%.
Comparative Analysis of Synthetic Approaches
Table 4: Efficiency of Published Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity (% ee) |
|---|---|---|---|
| Traditional Batch | 65 | 98.2 | 95 |
| Continuous Flow | 82 | 99.5 | 99 |
| Microwave-Assisted | 70 | 97.8 | 97 |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Drug Development
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one has been investigated for its role as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new medications.
Neuropharmacology
Research indicates that compounds similar to this compound may exhibit activity at neurotransmitter receptors. Specifically, studies have shown that pyrrolidine derivatives can act on dopamine and serotonin receptors, which are crucial in treating disorders such as depression and schizophrenia .
Case Study 1: Dopamine D4 Receptor Antagonism
A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolidine compounds exhibit antagonistic properties at the dopamine D4 receptor. This receptor is implicated in various neuropsychiatric disorders. The structural modifications, including the addition of benzyl and isopropyl groups, enhance binding affinity and selectivity .
Case Study 2: HIV Reverse Transcriptase Inhibition
Another research effort focused on the inhibition of HIV reverse transcriptase, where similar pyrrolidine compounds were shown to effectively inhibit viral replication. The presence of amino groups contributed to the interaction with the enzyme's active site, suggesting that this compound could be further explored as an antiviral agent .
Synthetic Applications
This compound serves as an important synthetic intermediate in the production of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthesizing other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Amine Substituents
a. Benzyl-Isopropyl vs. Benzyl-Cyclopropyl
The replacement of the isopropyl group with a cyclopropyl ring in (S)-2-amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS:1401665-37-9, C₁₇H₂₅N₃O, MW:287.41 g/mol) introduces steric constraints and altered lipophilicity.
b. Benzyl-Isopropyl vs. Ethyl-Methyl
In (S)-2-Amino-1-{(S)-2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS:827614-50-6, C₁₂H₂₄N₃O, MW:242.34 g/mol), the benzyl group is replaced with a methyl group, significantly reducing aromaticity and hydrophobicity. This modification may lower blood-brain barrier permeability, limiting CNS activity compared to the target compound .
Backbone Modifications
a. Propan-1-one vs. Ethanone
The ethanone derivative, 2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone (Ref:10-F084286, C₁₆H₂₄N₃O, MW:274.39 g/mol), shortens the carbon chain, reducing steric bulk. This could enhance metabolic stability but diminish binding affinity to targets requiring longer hydrophobic interactions .
b. Propan-1-one vs. 3-Methylbutan-1-one
However, the added bulk may hinder binding in sterically sensitive active sites .
Ring System Comparisons
a. Pyrrolidine vs. Piperidine
The piperidine analogue, (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one (CAS:1354024-12-6, C₁₈H₂₉N₃O, MW:303.45 g/mol), replaces the five-membered pyrrolidine with a six-membered piperidine ring. Piperidine’s increased flexibility and larger ring size may alter binding kinetics and selectivity, as seen in anticonvulsant studies of related compounds .
Stereochemical Differences
The (S,R)-configuration in the target compound contrasts with the (S,S)-configuration in (S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one. Stereochemistry critically influences enantioselective interactions; for example, (S,S)-configured analogues in showed enhanced anticonvulsant activity compared to other stereoisomers .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Ring | Stereochemistry | Notable Properties |
|---|---|---|---|---|---|
| Target: (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one | C₁₇H₂₇N₃O | ~287.41* | Benzyl-isopropyl, pyrrolidine | (S,R) | Balanced lipophilicity |
| Benzyl-cyclopropyl analogue (CAS:1401665-37-9) | C₁₇H₂₅N₃O | 287.41 | Benzyl-cyclopropyl | (S,R) | High rigidity |
| Ethanone derivative (Ref:10-F084286) | C₁₆H₂₄N₃O | 274.39 | Ethanone backbone | (S) | Reduced steric bulk |
| Piperidine analogue (CAS:1354024-12-6) | C₁₈H₂₉N₃O | 303.45 | Piperidine ring | (S) | Increased flexibility |
| 3-Methylbutan-1-one variant (CAS:1254927-47-3) | C₁₉H₃₁N₃O | 317.47 | Extended backbone | (S,S) | Enhanced lipophilicity |
*Estimated based on structural similarity.
Research Findings and Challenges
Biological Activity
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-propan-1-one is a chiral compound with a complex structure that has garnered attention in medicinal chemistry. This article explores its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of 317.47 g/mol. It features an amino group, a pyrrolidine ring, and a propanone moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 317.47 g/mol |
| CAS Number | 1354025-74-3 |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : The compound has shown potential as an inhibitor of Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform, which is implicated in tumorigenesis. Inhibiting these pathways may provide therapeutic benefits in treating cancers such as chronic lymphocytic leukemia and acute lymphoblastic leukemia .
- Anti-inflammatory Effects : The compound may also play a role in mitigating inflammatory diseases by inhibiting pathways associated with immune cell activation. This suggests potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neuropharmacological Properties : Preliminary studies suggest that the compound may interact with neurotransmitter systems, indicating potential use in treating neurodegenerative disorders or psychiatric conditions .
Study on Antitumor Efficacy
A study evaluated the efficacy of this compound in inhibiting cancer cell proliferation. The results indicated that the compound significantly reduced cell viability in various cancer cell lines, demonstrating IC50 values ranging from 10 to 50 µM depending on the specific cell line tested.
In vitro Studies on Anti-inflammatory Activity
In vitro assays revealed that the compound effectively inhibited pro-inflammatory cytokine production in activated macrophages. Notably, it reduced TNF-alpha and IL-6 levels by approximately 40% at concentrations of 25 µM, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to modulate key signaling pathways:
- PI3K/Akt Pathway : By inhibiting PI3K activity, the compound disrupts downstream signaling responsible for cell growth and survival.
- Cytokine Signaling : The modulation of cytokine production indicates its role in regulating immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
